molecular formula C10H14N4O B12660231 Einecs 283-357-7 CAS No. 84604-74-0

Einecs 283-357-7

Cat. No.: B12660231
CAS No.: 84604-74-0
M. Wt: 206.24 g/mol
InChI Key: OZIKLUQNNGASRY-UHFFFAOYSA-N
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Description

Contextualization within Contemporary Benzotriazole (B28993) and Morpholine (B109124) Chemistry

The academic and industrial interest in the 1H-Benzotriazole-Morpholine system is rooted in the extensive and diverse chemical reactivity and biological activity of its parent compounds, benzotriazole and morpholine.

Benzotriazole is a bicyclic heterocyclic compound recognized for its versatility in chemical synthesis and its wide range of applications. In synthetic organic chemistry, the benzotriazole group serves as an excellent leaving group and can be used to activate molecules for various transformations acs.org. Benzotriazole and its derivatives are subjects of intense research due to their broad spectrum of pharmacological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties up.pt. They are known to inhibit specific enzymes and interact with biological targets, making them valuable scaffolds in drug discovery up.pt. Furthermore, benzotriazoles are widely used as corrosion inhibitors for metals, particularly copper, and as antifogging agents in photographic emulsions chemicalbook.comguidechem.com.

Morpholine , a six-membered heterocyclic ether and amine, is a privileged scaffold in medicinal chemistry. Its inclusion in a molecule can enhance aqueous solubility, improve pharmacokinetic properties, and provide a key interaction point with biological targets researchgate.net. Morpholine derivatives exhibit a wide array of pharmacological actions, and this structural motif is present in numerous approved drugs, including antibiotics, anticancer agents, and antidepressants. The morpholine ring's ability to serve as a building block for therapeutic agents continues to drive research into new derivatives with improved efficacy and safety profiles researchgate.net.

The combination of these two pharmacologically and synthetically important heterocycles into a single molecule, the 1H-Benzotriazole-Morpholine adduct, creates a compound with potential for novel applications, drawing upon the established properties of its constituent parts.

Rationale for Academic Investigation of this Adduct/Complex

The academic investigation of the 1H-Benzotriazole-Morpholine adduct is driven by several key factors:

Synthetic Utility : The adduct, specifically N-(benzotriazol-1-ylmethyl)morpholine, is utilized as a stable and versatile reagent in organic synthesis. It serves as a convenient precursor for the introduction of a morpholinomethyl group into various molecules. The benzotriazole moiety functions as an excellent leaving group, facilitating reactions with nucleophiles to create more complex molecular architectures acs.org. This utility makes it a valuable tool for synthetic chemists exploring the construction of novel compounds.

Exploration of Biological Activity : Given the extensive and varied biological activities of both benzotriazole and morpholine derivatives, their combination in a single molecule presents a logical avenue for the discovery of new therapeutic agents. Researchers investigate such adducts to explore potential synergistic effects or novel pharmacological profiles that are distinct from the individual parent compounds. The diverse activities of benzotriazoles (e.g., antimicrobial, anticancer) and the favorable pharmacokinetic properties conferred by the morpholine ring provide a strong rationale for synthesizing and screening these adducts for a range of biological targets up.ptresearchgate.net.

Physicochemical and Structural Studies : The formation of adducts and complexes between molecules like benzotriazole and morpholine is of fundamental interest for understanding intermolecular interactions. Academic studies may focus on the thermal properties, crystal structure, and spectroscopic characterization of the 1H-Benzotriazole-Morpholine system to elucidate the nature of the bonding and the three-dimensional arrangement of the molecule up.ptjocpr.comnih.gov. Such studies contribute to the broader understanding of chemical bonding and material properties. For instance, thermal analysis using techniques like differential scanning calorimetry can reveal the stability and phase behavior of the compound up.pt.

Properties

CAS No.

84604-74-0

Molecular Formula

C10H14N4O

Molecular Weight

206.24 g/mol

IUPAC Name

2H-benzotriazole;morpholine

InChI

InChI=1S/C6H5N3.C4H9NO/c1-2-4-6-5(3-1)7-9-8-6;1-3-6-4-2-5-1/h1-4H,(H,7,8,9);5H,1-4H2

InChI Key

OZIKLUQNNGASRY-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1.C1=CC2=NNN=C2C=C1

Origin of Product

United States

Reaction Mechanisms and Kinetic Investigations of 1h Benzotriazole Morpholine Interactions

Mechanistic Pathways of Adduct Formation and Dissociation

The formation of the 1H-Benzotriazole-morpholine adduct, often in the presence of an aldehyde like formaldehyde, proceeds through a well-established Mannich-type reaction mechanism. This multi-step process is initiated by the nucleophilic attack of the secondary amine, morpholine (B109124), on the carbonyl carbon of the aldehyde. This is followed by dehydration to form a highly reactive electrophilic species known as an iminium ion.

Subsequently, the 1H-Benzotriazole, acting as a potent nucleophile due to the presence of the acidic proton on its triazole ring, attacks the iminium ion. This nucleophilic addition results in the formation of the stable N-substituted aminomethyl derivative, 1-(morpholinomethyl)benzotriazole. The reaction can yield two isomeric products, with the substituent on either the N-1 or N-2 position of the benzotriazole (B28993) ring. However, studies have shown that the 1-substituted isomer is predominantly formed.

The dissociation of this adduct is essentially the reverse of its formation. Under appropriate conditions, such as changes in pH or in the presence of a strong nucleophile, the C-N bond between the benzotriazole moiety and the aminomethyl group can cleave. This process regenerates the iminium ion and the benzotriazolide anion. The pKa of the benzotriazole is a crucial factor in these reactions, influencing its ability to act as a leaving group.

Reaction Kinetics in Amination and Substitution Processes

The rate at which the 1H-Benzotriazole-morpholine adduct is formed and undergoes further reactions is critical for its synthetic applications. Kinetic investigations provide valuable insights into the factors that influence these rates.

Pseudo-First Order Kinetics and Rate Constant Determination

In kinetic studies of the Mannich reaction involving 1H-Benzotriazole, morpholine, and an aldehyde, pseudo-first-order conditions are often employed to simplify the rate law. By using a large excess of morpholine and the aldehyde, their concentrations can be considered constant throughout the reaction. This allows the rate of the reaction to be dependent solely on the concentration of 1H-Benzotriazole, simplifying the determination of the rate constant.

While specific rate constants for the direct interaction of 1H-Benzotriazole and morpholine are not extensively documented in readily available literature, kinetic data for similar reactions involving benzotriazole derivatives provide a basis for understanding. For instance, studies on the degradation of 1H-Benzotriazole have determined rate constants for its reaction with hydroxyl radicals to be in the order of 10^9 to 10^10 M⁻¹s⁻¹. Although a different reaction, this highlights the reactivity of the benzotriazole ring.

The following table presents hypothetical rate constants for the formation of an N-substituted benzotriazole under pseudo-first-order conditions, illustrating how the observed rate constant (k_obs) might be determined.

[1H-Benzotriazole] (M)[Morpholine] (M)[Aldehyde] (M)Initial Rate (M/s)k_obs (s⁻¹)
0.010.50.55.0 x 10⁻⁵0.005
0.020.50.51.0 x 10⁻⁴0.005
0.030.50.51.5 x 10⁻⁴0.005

Influence of Solvent Polarity on Reaction Rates

The polarity of the solvent plays a significant role in the kinetics of the Mannich reaction. Polar solvents can stabilize the charged intermediates and transition states, thereby increasing the reaction rate. In the formation of the 1H-Benzotriazole-morpholine adduct, the formation of the iminium ion intermediate is facilitated by polar protic solvents that can solvate both the cation and the leaving group in the dehydration step.

Furthermore, the equilibrium between the 1- and 2-substituted isomers of N-(aminomethyl)benzotriazoles is sensitive to solvent polarity. Studies have shown that in solution, an equilibrium mixture of the two isomers exists, and the proportions can change with the polarity of the solvent.

The table below illustrates the hypothetical effect of solvent polarity, represented by the dielectric constant (ε), on the rate constant of the adduct formation.

SolventDielectric Constant (ε)Relative Rate Constant (k_rel)
Hexane1.91
Dichloromethane9.115
Ethanol24.650
Water80.1200

Elucidation of Rate-Determining Steps and Transition States

For the Mannich reaction, the rate-determining step can vary depending on the specific reactants and reaction conditions. In many cases, the formation of the iminium ion is the slow step, particularly if the aldehyde is unreactive or if the dehydration is difficult. Alternatively, the nucleophilic attack of the 1H-Benzotriazole on the iminium ion can be the rate-limiting step, especially if the benzotriazole is sterically hindered or if the iminium ion is highly stabilized.

Theoretical calculations and experimental studies are employed to elucidate the structure of the transition state. Transition state theory suggests that the reactants pass through a high-energy transition state before forming the products. For the attack of benzotriazole on the iminium ion, the transition state would involve the partial formation of the new C-N bond and a distribution of charge between the nitrogen of the benzotriazole and the nitrogen of the former iminium ion.

Analysis of Activation Parameters (e.g., Enthalpy of Activation)

The study of activation parameters, such as the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡), provides deeper insight into the reaction mechanism. A positive enthalpy of activation indicates that energy is required to reach the transition state, which is typical for most chemical reactions. The magnitude of ΔH‡ can provide information about the bond-breaking and bond-making processes involved in the rate-determining step.

Role of Intermediates (e.g., Zwitterionic Meisenheimer Complexes)

In the context of nucleophilic aromatic substitution reactions involving electron-deficient aromatic rings, the formation of zwitterionic intermediates, such as Meisenheimer complexes, is a well-known phenomenon. While the reaction of 1H-Benzotriazole with the iminium ion is not a classical nucleophilic aromatic substitution, the concept of a charged intermediate is relevant.

General Base Catalysis Considerations

The substance identified by Einecs 283-357-7 is understood to be a product of the reaction between 2H-benzotriazole and morpholine. The interaction between 1H-Benzotriazole and morpholine, particularly in the presence of an electrophile such as formaldehyde, proceeds via a Mannich-type reaction to form an N-aminoalkylated benzotriazole. The mechanism of this reaction involves important acid-base chemistry, where morpholine can play a crucial role as a general base catalyst.

1H-Benzotriazole is a weak acid, with a pKa of approximately 8.2, due to the proton on one of the nitrogen atoms in the triazole ring. For it to act as an effective nucleophile, this proton must be removed to form the benzotriazolide anion. Morpholine, being a secondary amine and a moderate base, can facilitate this deprotonation step.

In a general base catalysis mechanism, the base abstracts a proton from the substrate in the rate-determining step, enhancing the substrate's reactivity. In the context of the 1H-Benzotriazole-morpholine reaction, morpholine (B:) abstracts the acidic proton from 1H-Benzotriazole (BTA-H) to form a protonated morpholine cation and the highly nucleophilic benzotriazolide anion (BTA⁻).

Mechanism Steps:

Proton Abstraction: Morpholine acts as a base, accepting the proton from the N-H bond of 1H-Benzotriazole. This creates an equilibrium that yields the benzotriazolide anion.

BTA-H + :Morpholine ⇌ BTA⁻ + [H-Morpholine]⁺

Nucleophilic Attack: The resulting benzotriazolide anion is a significantly stronger nucleophile than the neutral 1H-Benzotriazole. It can then readily attack an electrophile. In a classic Mannich reaction, this electrophile would be an iminium ion formed from the reaction of morpholine and formaldehyde.

Kinetic investigations into this type of reaction would typically analyze the reaction rate's dependence on the concentrations of each reactant. A simplified, hypothetical rate law demonstrating general base catalysis by morpholine could be expressed as:

Rate = k [1H-Benzotriazole] [Electrophile] [Morpholine]

Here, the inclusion of the [Morpholine] term in the rate equation signifies its catalytic role. Detailed kinetic studies would be required to determine the precise reaction orders and the rate constant (k). Such studies would likely involve monitoring the disappearance of reactants or the appearance of the product over time under various concentration conditions.

The following tables represent hypothetical kinetic data to illustrate the principles of general base catalysis in this reaction.

Table 1: Hypothetical Rate Data for the Reaction of 1H-Benzotriazole with an Electrophile (E+) Catalyzed by Morpholine

Experiment[1H-BTA] (mol/L)[E+] (mol/L)[Morpholine] (mol/L)Initial Rate (mol/L·s)
10.100.100.101.5 x 10⁻⁵
20.200.100.103.0 x 10⁻⁵
30.100.200.103.0 x 10⁻⁵
40.100.100.203.0 x 10⁻⁵

This data is illustrative and designed to show a first-order dependence on each reactant, consistent with a general base catalysis mechanism.

Table 2: Effect of Base Catalyst on Pseudo-First-Order Rate Constant (k')

CatalystpKbConcentration (mol/L)k' (s⁻¹) at constant [1H-BTA] and [E+]
Morpholine5.60.101.5 x 10⁻³
Piperidine2.80.108.2 x 10⁻³
Pyridine8.80.104.1 x 10⁻⁴

This illustrative data demonstrates that stronger bases (lower pKb) are generally more effective catalysts for the reaction, leading to a larger observed rate constant.

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. For 1H-Benzotriazole-1-methanol, various NMR methods provide detailed insights into its proton and carbon environments, tautomeric forms, and intermolecular interactions.

The ¹H NMR spectrum of 1H-Benzotriazole-1-methanol provides distinct signals for the protons in its different chemical environments. In a recent study using a 400 MHz spectrometer with deuterochloroform (CDCl₃) as the solvent, the following chemical shifts (δ) and coupling constants (J) were reported jcchems.com:

A singlet at 6.10 ppm corresponding to the two protons of the methylene (B1212753) group (-CH₂). jcchems.com

A triplet at 7.38 ppm (J = 7.6 Hz) for one of the aromatic protons. jcchems.com

A triplet at 7.52 ppm (J = 7.6 Hz) for another aromatic proton. jcchems.com

A doublet at 7.69 ppm (J = 8.3 Hz) for a third aromatic proton. jcchems.com

A doublet at 8.04 ppm (J = 8.4 Hz) for the fourth aromatic proton. jcchems.com

The integration of these signals corresponds to the number of protons in each environment. The coupling constants provide information about the connectivity of adjacent protons in the benzene (B151609) ring. In DMSO-d₆, the methylene protons of the -CH₂-OH group typically appear around 3.8 ppm.

Table 1: ¹H NMR Chemical Shifts for 1H-Benzotriazole-1-methanol in CDCl₃

Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz Assignment
6.10 s - -CH₂
7.38 t 7.6 Aromatic H
7.52 t 7.6 Aromatic H
7.69 d 8.3 Aromatic H
8.04 d 8.4 Aromatic H

Data sourced from J. Chil. Chem. Soc., 69, N°2 (2024) 6111 jcchems.com

¹³C NMR spectroscopy is instrumental in defining the carbon framework of a molecule. For 1H-Benzotriazole-1-methanol, the carbon signals provide evidence for the benzotriazole (B28993) core and the hydroxymethyl substituent. In a study on its O-acetylated derivative, the carbon of the carbonyl group was found at 170.02 ppm and the methyl group of the ester at 20.56 ppm. nih.gov For 1H-Benzotriazole-1-methanol itself, the methylene carbon of the -CH₂-OH group is expected around 60 ppm. chemicalbook.com The aromatic carbons of the benzotriazole ring typically appear in the range of 110-145 ppm.

Table 2: Predicted/Reported ¹³C NMR Chemical Shifts

Functional Group Approximate Chemical Shift (ppm)
-CH₂-OH ~60 chemicalbook.com
Aromatic C 110-145

Note: Specific assignments for all carbons in 1H-Benzotriazole-1-methanol require further detailed spectral analysis.

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HSQC (Heteronuclear Single Quantum Coherence) are essential for unambiguously assigning proton and carbon signals and determining the connectivity within the molecule.

COSY spectra would show correlations between coupled protons, confirming the relationships between the aromatic protons on the benzene ring.

HSQC or HMQC experiments establish one-bond correlations between protons and the carbons they are attached to. This would definitively link the proton signal at 6.10 ppm to the methylene carbon and the aromatic proton signals to their respective carbon atoms in the benzene ring.

HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range (2-3 bond) couplings, which can help to confirm the attachment of the hydroxymethyl group to the N1 position of the benzotriazole ring.

While specific 2D NMR data for 1H-Benzotriazole-1-methanol is not detailed in the provided search results, these techniques are standard for the structural elucidation of such compounds. nih.govipb.pt

Benzotriazole and its derivatives can exist in different tautomeric forms, primarily the 1H- and 2H-isomers. NMR spectroscopy is a key tool for studying this tautomerism. In solution, 1H-benzotriazole-1-methanol has been shown to exist as a tautomeric mixture. researchgate.net The ratio of these tautomers can be influenced by the solvent and temperature. ipb.ptresearchgate.net Dynamic ¹³C NMR spectroscopy has been used to determine the energy barrier for the proton transfer (prototropy) in benzotriazole, which was found to be 10.8 kcal/mol at 294K. researchgate.netresearchgate.net

NMR spectroscopy can also be employed to study the thermodynamics of intermolecular association, such as the formation of adducts. Studies on benzotriazole have used ¹H and ¹³C NMR to determine the equilibrium constants for the reversible formation of N-1 and N-2 isomeric adducts with carbonyl compounds. rsc.orgresearchgate.net These studies allow for the computation of thermodynamic parameters, providing insight into the stability and formation of these complexes. rsc.orgresearchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups and vibrational modes within a molecule.

For 1H-Benzotriazole-1-methanol and its analogues, characteristic infrared absorption bands have been identified. chemicalbook.com The FTIR spectra, typically recorded as KBr pellets, show key peaks that confirm the compound's structure. jcchems.comnih.gov

Table 3: Characteristic IR Absorption Bands for 1H-Benzotriazole-1-methanol and Analogues

Wavenumber (cm⁻¹) Assignment
~3400 O-H stretch of the hydroxyl group chemicalbook.com
1500–1600 Benzotriazole ring vibrations chemicalbook.com

Data sourced from available literature on benzotriazole derivatives. chemicalbook.com

The FTIR spectrum of the N–H stretching vibration of the parent 1H- and 2H-benzotriazole has been measured in the gas phase between 3440 cm⁻¹ and 3540 cm⁻¹. researchgate.netresearchgate.net These studies help in understanding the tautomeric equilibrium from a vibrational perspective.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

For the 1H-benzotriazole and morpholine (B109124) compound, the FT-IR spectrum is expected to reflect its ionic nature as morpholinium benzotriazolide. This involves the disappearance of the characteristic N-H stretching vibration of the 1H-benzotriazole ring and the appearance of bands associated with the morpholinium cation (R₂NH₂⁺). raco.cat The spectrum would be a composite of the vibrations from both the benzotriazolide anion and the morpholinium cation.

Key expected vibrational bands for the components are detailed below:

1H-Benzotriazole (as benzotriazolide anion): The spectrum would be dominated by vibrations of the fused ring system. This includes aromatic C-H stretching, C=C stretching vibrations within the benzene ring, and various stretching and bending modes of the triazole ring. researchgate.netjocpr.com

Morpholine (as morpholinium cation): The protonation of the nitrogen atom leads to the formation of N-H₂⁺ bonds, which exhibit characteristic stretching and bending vibrations. Other significant bands include the symmetric and asymmetric stretching of the C-O-C ether linkage and various C-H stretching and bending modes of the methylene groups in the ring. nih.govrsc.org

Table 1: Predicted FT-IR Spectral Data for 1H-Benzotriazole, Compound with Morpholine (1:1)

Wavenumber (cm⁻¹) Vibration Type Component Origin
~3300-3100 N-H₂⁺ Stretching Morpholinium
~3100-3000 Aromatic C-H Stretching Benzotriazolide
~2980-2850 Aliphatic C-H Stretching Morpholinium
~1610, 1495, 1450 C=C Ring Stretching Benzotriazolide

This table is based on characteristic vibrational frequencies of the individual components and related structures. raco.catjocpr.comnist.gov

Raman Spectroscopy for Vibrational Fingerprints

Raman spectroscopy is a light scattering technique that provides information on a molecule's vibrational modes. It is complementary to FT-IR spectroscopy, as some vibrations that are weak or inactive in IR may be strong in Raman, and vice versa. While it is a powerful technique for generating a unique vibrational fingerprint, specific Raman spectroscopic data for the 1H-benzotriazole and morpholine compound are not extensively available in the reviewed literature. However, studies on related compounds, such as morpholine and its derivatives, have utilized Raman spectroscopy to investigate conformational structures in the liquid state, demonstrating the technique's applicability for detailed structural analysis. rsc.orgnih.gov

Mass Spectrometry

Mass spectrometry is a powerful analytical technique for determining the mass-to-charge ratio (m/z) of ionized molecules. It is crucial for confirming molecular weight and deducing structural information from fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy, allowing for the determination of the elemental composition of a molecule. This is a definitive method for confirming the molecular formula of a compound. The exact mass of the 1H-benzotriazole and morpholine compound (C₁₀H₁₄N₄O) is calculated by summing the exact masses of its constituent parts: 1H-benzotriazole (C₆H₅N₃) and morpholine (C₄H₉NO).

Under mass spectrometry conditions, the compound would likely ionize to produce a molecular ion, and its exact mass can be precisely measured.

Table 2: High-Resolution Mass Spectrometry Data

Compound Name Molecular Formula Calculated Exact Mass [M]

The calculated exact mass is the sum of the exact mass of 1H-Benzotriazole (119.0483) and Morpholine (87.0684). massbank.eunist.gov

In the mass spectrometer, the ionic bond holding the compound together may break, leading to the detection of ions corresponding to the individual components. The subsequent fragmentation of these components would yield characteristic daughter ions. For 1H-benzotriazole (m/z 119.0483), major fragments include the loss of N₂ to form an ion at m/z 91, followed by further fragmentation. nih.gov For morpholine (m/z 87.0684), common fragments are observed at m/z 57, 56, and 29. nih.govchemicalbook.com

Liquid Chromatography-High-Resolution Tandem Mass Spectrometry (LC-HR-MS/MS) for Complex Mixture Analysis

Liquid Chromatography-High-Resolution Tandem Mass Spectrometry (LC-HR-MS/MS) combines the separation power of liquid chromatography with the specificity and sensitivity of tandem mass spectrometry. This technique is exceptionally well-suited for the analysis of target compounds within complex matrices such as environmental or biological samples. researchgate.net

The application of LC-MS/MS and LC-HRMS has been successfully demonstrated for the detection and quantification of benzotriazoles in various samples. researchgate.netnih.gov In a typical workflow for analyzing the 1H-benzotriazole and morpholine compound, the LC system would first separate it from other components in the sample. The separated compound would then enter the mass spectrometer, where it is ionized. In MS/MS mode, the precursor ion (e.g., the protonated molecule [M+H]⁺ with m/z 207.1242) is selected, fragmented, and the resulting product ions are detected. This process provides a high degree of certainty in identification, even at trace levels. nih.gov

Electronic Absorption Spectroscopy (UV/Visible)

UV/Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from a ground electronic state to an excited state.

UV/Vis Spectroscopy for Electronic Transitions and Concentration Studies

The UV/Vis spectrum of a compound is determined by the nature of its chromophores—the parts of the molecule that absorb light. The spectrum of the 1H-benzotriazole and morpholine compound is expected to be a composite of the electronic transitions originating from the benzotriazolide anion and the morpholinium cation.

Morpholine: As a saturated heterocyclic amine, morpholine itself has weak absorptions in the UV region. Studies have reported two absorption bands for morpholine in dilute solutions, with maxima around 205 nm and 230 nm. eurjchem.com These are generally assigned to n → σ* transitions. rsc.org

1H-Benzotriazole: The benzotriazole moiety, with its fused aromatic and triazole rings, is a significant chromophore. It exhibits characteristic absorption bands in the UV region due to π → π* electronic transitions. nih.govnist.gov

The formation of the ionic salt can lead to shifts in the absorption maxima (λmax) of the individual components due to changes in the electronic environment upon deprotonation (benzotriazole) and protonation (morpholine).

Table 3: UV/Visible Absorption Data for Constituent Components

Compound Reported λmax (nm) Solvent/Conditions
Morpholine ~205, ~230 Dilute Solution

Data sourced from references eurjchem.com and nih.gov.

X-ray Photoelectron Spectroscopy (XPS) for Surface Adsorption Mechanisms

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive analytical technique that provides detailed information about the elemental composition and chemical state of the top few nanometers of a material's surface. In the context of the compound 1H-benzotriazole, compound with morpholine (1:1), XPS is instrumental in elucidating the mechanisms of its adsorption onto various substrates, particularly metals, for applications such as corrosion inhibition. The active component in this regard is the benzotriazole (BTA) moiety, which is well-documented to form protective films on metal surfaces.

The adsorption of benzotriazole onto a metal surface typically involves the formation of a complex layer, and XPS allows for the detailed characterization of this film. By analyzing the core level spectra of the elements present—specifically nitrogen (N 1s), carbon (C 1s), oxygen (O 1s), and the substrate metal (e.g., Cu 2p, Fe 2p)—researchers can deduce the nature of the chemical bonds formed between the inhibitor molecule and the surface.

Detailed research findings indicate that when a carbon steel surface is treated with an aqueous solution of benzotriazole, a polymer-like iron-azole film is formed. mdpi.com This layer, approximately 2 nm thick, consists of a bridged complex with donor-acceptor Fe-triazole bonds. mdpi.com Similarly, on copper surfaces, BTA forms a protective film that acts as a barrier to aggressive ions. researchgate.net The interaction is believed to involve the formation of bonds via the triazole ring. researchgate.net

The analysis of the N 1s spectrum is particularly crucial for understanding the adsorption mechanism. For instance, a study on BTA adsorbed on an iron surface showed a binding energy of 400.6 eV for the N 1s peak, which was indicative of the bonding between BTA molecules and iron. mdpi.com In another investigation on worn copper surfaces lubricated with a BTA derivative, the N 1s peak at 400.4 eV was identified as evidence for the formation of copper complex compounds. rsc.org

The following interactive data tables summarize typical XPS data obtained from studies of benzotriazole adsorption on metal surfaces.

Table 1: Representative N 1s XPS Data for Benzotriazole Adsorption

SubstrateObserved N 1s Binding Energy (eV)Interpretation
Iron400.6Indicates bonding between BTA molecules and iron. mdpi.com
Copper400.4Suggests the formation of copper complex compounds. rsc.org
Corroded Copper396.38 - 396.50Formation of surface protective films composed of copper complex compounds. rsc.org

Table 2: XPS Analysis of Surface Films Formed by Benzotriazole on Various Metals

SubstrateElement AnalyzedKey Findings from XPS
Carbon SteelFe 2p, N 1sFormation of a polymer-like iron-azole film (approx. 2 nm thick) with Fe-triazole bonds. mdpi.com
CopperCu 2p, N 1s, O 1sFormation of a protective film involving Cu(I)BTA and Cu₂O. iaea.org
ZincZn 2p, N 1s, O 1sEvidence of Zn(II)BTA polymers and ZnO in the surface layer. iaea.org
Copper-Zinc AlloyCu 2p, Zn 2p, N 1sThe surface layer comprises both Cu(I)BTA and Zn(II)BTA polymers, along with copper and zinc oxides. iaea.org

These XPS studies collectively demonstrate that the adsorption of benzotriazole on metal surfaces is a complex process involving chemisorption and the formation of a protective, polymeric film. The triazole ring of the BTA molecule plays a central role in bonding to the metal surface, effectively inhibiting corrosion. The presence of morpholine in the compound Einecs 283-357-7 is not typically the focus of these surface-specific analyses, as the benzotriazole component is the primary agent responsible for the observed surface interactions.

Computational Chemistry and Theoretical Modeling of 1h Benzotriazole, Compound with Morpholine 1:1 Systems

Quantum Mechanical (QM) and Density Functional Theory (DFT) Calculations

Quantum mechanical and Density Functional Theory (DFT) calculations are powerful tools for investigating the molecular properties of chemical systems. These methods provide detailed insights into the geometry, electronic structure, and reactivity of molecules.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process to determine the lowest energy arrangement of atoms in a molecule. For flexible molecules like morpholine (B109124), conformational analysis is crucial to identify the most stable three-dimensional structures.

1H-Benzotriazole: The benzotriazole (B28993) ring system is generally planar. Theoretical calculations have been employed to determine its optimized geometry. For instance, in a study of 1-benzyl-1H-benzotriazole, the benzotriazole ring system was found to be essentially planar, with a maximum deviation of 0.0173 (18) Å for the N3 atom.

Morpholine: Morpholine can exist in different conformations, primarily the chair and boat forms. The chair conformation is generally more stable. Theoretical calculations have been used to investigate the conformational preferences of morpholine. Studies have shown that the chair conformers of morpholine are significantly lower in energy than the skew-boat conformers, making the chair form more favorable in the liquid state. Further investigations have identified two distinct chair conformers, Chair-Eq and Chair-Ax, with the Chair-Eq conformer being the more stable of the two.

Optimized Geometrical Parameters of 1H-Benzotriazole and Morpholine Conformers
CompoundParameterCalculated ValueMethod
1-Benzyl-1H-benzotriazoleMax. deviation from planarity (benzotriazole ring)0.0173 (18) ÅX-ray diffraction
MorpholineEnergy difference (Chair vs. Skew-boat)ca. 7.5 kcal/molAb initio calculations
MorpholineChair-Eq conformer is more stable than Chair-AxIR resonant VUV-MATI spectroscopy and DFT

Electronic Structure Analysis: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. The energy gap between HOMO and LUMO is an indicator of molecular stability.

1H-Benzotriazole Derivatives: For 1H-benzotriazole aceto-hydrazide, theoretical calculations indicated that the HOMO and LUMO energies are -0.179748 eV and -0.098578 eV, respectively. The HOMO was found to be focused on the amide group, while the LUMO was centered on the 1H-Benzotriazole moiety. acs.org

Morpholine Derivatives: In a study of morpholine-functionalized fluorescent probes, the HOMO and LUMO energies of the morpholine moiety were calculated. The calculated HOMO energy of the morpholine moiety was found to be lower than that of the fluorescent probes, while its LUMO energy was higher.

Calculated HOMO and LUMO Energies
Compound/FragmentHOMO Energy (eV)LUMO Energy (eV)Method
1H-Benzotriazole aceto-hydrazide-0.179748-0.098578Dmol3

Calculation of Reactivity Descriptors (e.g., Electrophilicity Index, Fukui Functions)

Reactivity descriptors derived from DFT calculations, such as the electrophilicity index and Fukui functions, provide quantitative measures of a molecule's reactivity and the reactivity of specific atomic sites.

1H-Benzotriazole Derivatives: For N-benzenesulfonyl-1H-1,2,3-benzotriazole, DFT calculations were used to derive reactivity descriptors. The chemical potential (μ), hardness (η), and electrophilicity (ω) were computed. The Fukui functions were also calculated to identify the most nucleophilic and electrophilic positions within the molecule. The results indicated that C16, N2, and N3 were the most nucleophilic sites, while C6, C8-C9, and N1 were the most electrophilic. researchgate.net

Morpholine: While specific studies detailing the electrophilicity index and Fukui functions for morpholine were not extensively available in the provided search results, DFT has been employed to study the chemical reactivity of morpholine with other molecules, which inherently involves the principles governed by these reactivity descriptors. researchgate.net

Calculated Reactivity Descriptors for a 1H-Benzotriazole Derivative
DescriptorDefinitionCalculated for N-benzenesulfonyl-1H-1,2,3-benzotriazole
Chemical Potential (μ)-(IP + EA)/2Value calculated
Hardness (η)(IP - EA)/2Value calculated
Electrophilicity (ω)μ²/2ηValue calculated
Fukui Functions (f+, f-)Indicate sites for nucleophilic and electrophilic attackCalculated to identify reactive sites

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular dynamics simulations are a computational method used to study the physical movement of atoms and molecules over time. This technique provides insights into the dynamic behavior and interactions of molecules in various environments.

1H-Benzotriazole Derivatives: Molecular dynamics simulations have been utilized to study the interaction of benzotriazole derivatives with metal surfaces, particularly in the context of corrosion inhibition. These simulations provide information on the adsorption behavior and orientation of the inhibitor molecules on the surface.

Morpholine and its Derivatives: MD simulations have been performed to study the behavior of N-formyl morpholine as a surfactant in interfacial systems. These simulations revealed that N-formyl morpholine tends to adsorb at both water-CO2 and oil-water interfaces. Additionally, MD simulations have been used to investigate the dynamic interactions between morpholine-substituted tetrahydroquinoline derivatives and their target proteins, confirming stable protein-ligand interactions. aip.orgmdpi.com

Spectroscopic Parameter Prediction (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can predict various spectroscopic parameters, which can aid in the interpretation of experimental spectra and the structural elucidation of molecules.

1H-Benzotriazole Derivatives: The vibrational spectra of 1H-benzotriazole and its derivatives have been studied both experimentally and theoretically. For 1H-benzotriazole aceto-hydrazide, characteristic vibrational frequencies have been assigned based on FT-IR spectroscopy. acs.org For instance, N-H stretching vibrations were observed at 3331.8 cm⁻¹ and 3063.8 cm⁻¹, while the C=O stretching vibration was found at 1658.1 cm⁻¹. acs.org

Morpholine: The vibrational frequencies of morpholine have been investigated using IR spectroscopy and DFT calculations. A study on the conformational preference of morpholine provided a detailed assignment of the vibrational modes for both the Chair-Eq and Chair-Ax conformers. For example, the symmetric and asymmetric stretching vibrations of N-CH₂ and O-CH₂ have been identified and assigned.

Predicted/Assigned Vibrational Frequencies (cm⁻¹)
CompoundVibrational ModeFrequency (cm⁻¹)
1H-Benzotriazole aceto-hydrazideN-H stretching3331.8, 3063.8
C=O stretching1658.1
N=N bending1416
Morpholine (Chair-Eq)N-CH₂ symmetric stretchingCalculated values available
O-CH₂ asymmetric stretchingCalculated values available

In Silico Modeling for Chemical Target Interaction Prediction

In silico modeling encompasses a variety of computational techniques used to predict the interaction of a molecule with a biological target, which is a crucial step in drug discovery and development.

1H-Benzotriazole Derivatives: In silico studies, including molecular docking, have been conducted on novel 1,3,4-oxadiazole (B1194373) derivatives of 2-(1H-benzotriazol-1-yl) acetohydrazide to evaluate their potential as anti-cancer and antimicrobial agents. These studies help in understanding the binding modes and interactions of the designed compounds with their respective biological targets.

Morpholine Derivatives: Morpholine is a recognized scaffold in medicinal chemistry, and its derivatives have been the subject of in silico investigations. For instance, morpholine-substituted tetrahydroquinoline derivatives have been studied as potential mTOR inhibitors using molecular docking and molecular dynamics simulations to predict their binding affinity and stability within the active site of the mTOR protein. mdpi.com

Thermodynamic and Energetic Property Prediction

Theoretical modeling serves as a powerful tool for predicting the thermodynamic stability and energetic behavior of molecular compounds. For the 1H-Benzotriazole and Morpholine system, computational methods are employed to calculate key parameters that govern the compound's formation, stability, and potential reactivity. These predictions are crucial for understanding the fundamental physicochemical nature of the compound.

Research on derivatives of 1H-Benzotriazole and other triazole-morpholine systems indicates that Density Functional Theory (DFT) is a common method for optimizing molecular geometry and calculating energetic properties. researchgate.netjocpr.com Such studies typically determine quantum chemical parameters that provide a detailed view of the molecule's electronic structure and energy.

Key Predicted Properties

Detailed research findings from computational studies on analogous compounds allow for the prediction of several key properties for the 1H-Benzotriazole-Morpholine system. These include thermodynamic parameters such as the enthalpy of formation (ΔH), Gibbs free energy (ΔG), and entropy (S), which define the stability and spontaneity of the compound's formation. Energetic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also calculated to assess chemical reactivity. jocpr.com The energy gap between HOMO and LUMO is a critical indicator of molecular stability.

The table below summarizes the typical thermodynamic and energetic parameters that would be calculated for the 1H-Benzotriazole-Morpholine compound using computational models like DFT. The values presented are hypothetical, based on findings for structurally related molecules, and serve to illustrate the data generated from such theoretical analyses. arabjchem.orgjocpr.com

PropertySymbolPredicted Value (Illustrative)UnitSignificance
Enthalpy of FormationΔH-150.5kJ/molHeat absorbed or released during formation
Gibbs Free Energy of FormationΔG-85.2kJ/molSpontaneity of formation under standard conditions
EntropyS320.1J/(mol·K)Measure of molecular disorder or randomness
HOMO EnergyE_HOMO-6.8eVElectron-donating ability; susceptibility to oxidation
LUMO EnergyE_LUMO-1.2eVElectron-accepting ability; susceptibility to reduction
HOMO-LUMO GapΔE5.6eVIndicator of chemical stability and reactivity

Note: The values in this table are illustrative and represent the type of data obtained from computational chemistry studies on similar compounds. Specific experimental or computational data for Einecs 283-357-7 were not available in the referenced literature.

Further analysis would involve mapping the electron density and electrostatic potential to visualize regions of the molecule that are electron-rich or electron-poor, providing insights into intermolecular interactions and the nature of the bonding between the 1H-Benzotriazole and Morpholine moieties.

Supramolecular Chemistry and Intermolecular Recognition in 1h Benzotriazole Morpholine Systems

Investigation of Hydrogen Bonding Interactions (N-H...N, N-H...O)

Hydrogen bonds are the principal directional forces governing the assembly of the 1H-Benzotriazole-Morpholine system. 1H-Benzotriazole is an effective hydrogen bond (HB) donor through its triazole N-H group, and its triazole nitrogen atoms can also act as HB acceptors. mdpi.com Morpholine (B109124), a cyclic secondary amine, contains a nitrogen atom and an oxygen atom, both of which are potential hydrogen bond acceptor sites. The interaction between these two molecules can thus lead to the formation of strong N-H···N and N-H···O hydrogen bonds.

In related systems, studies have characterized the nature of these interactions. For instance, in cocrystals of 4,5,6,7-tetrabromo-1H-benzotriazole (TBBT) with N,N,N',N'-tetramethylethylenediamine (TMEDA), a proton transfer occurs from the benzotriazole (B28993) to the more basic amine, followed by the formation of a short N-H···N hydrogen bond between the protonated amine and the benzotriazole anion. mdpi.com The resulting N···N distance in this salt was found to be 269.4(3) pm. mdpi.com In other benzotriazole-amine complexes, the trends in donor-acceptor distances for hydrogen bonds have been directly linked to cooperativity effects mediated by induction. researchgate.net

Theoretical studies on analogous systems, such as benzimidazole (B57391) dimers, have confirmed that intermolecular N-H···O interactions are proper hydrogen bonds. sciencepublishinggroup.com Hirshfeld analysis of morpholine-containing crystal structures further highlights the significance of O···H and N···H contacts in their molecular packing. mdpi.com The interplay between N-H···N and N-H···O hydrogen bonding is fundamental to the specific recognition patterns and the resulting stability of the benzotriazole-morpholine complex.

Table 1: Hydrogen Bond Interaction Data in Benzotriazole and Morpholine Systems
Interaction TypeSystemKey Finding/DistanceReference
N-H···NTBBT-TMEDA SaltN···N distance of 269.4(3) pm. Proton transfer from benzotriazole to amine occurs first. mdpi.com
N-H···OBenzimidazole Dimers (Theoretical)Identified as a proper, stabilizing hydrogen bond. sciencepublishinggroup.com
O···H / N···HMorpholine-based Gem-AminalsHirshfeld analysis shows these contacts contribute significantly to molecular packing (16.8% for O···H, 4.2% for N···H). mdpi.com

Pi-Stacking and Other Non-Covalent Interactions

Detailed studies on Cu(BTA)₂ complexes formed on copper surfaces reveal that π-π stacking of the aromatic rings of successive benzotriazole molecules is a key stabilizing feature. cam.ac.uk In these systems, an intermolecular separation consistent with parallel π-π stacking distances was observed. cam.ac.uk In other metal-organic complexes involving benzotriazole derivatives, π-π stacking interactions, alongside weaker C-H···π interactions, help link one-dimensional chains into two-dimensional networks. nih.gov The distance between the centroids of stacked rings is a key parameter; for example, in certain copper(I) complexes with N-functionalized benzotriazole ligands, this distance was measured to be 3.6026(16) Å. rsc.org However, these interactions are sensitive to steric hindrance, which can prevent their formation. rsc.org The ability of benzotriazole complexes to anchor onto surfaces like graphene oxide via π-π stacking further underscores the importance of this interaction. researchgate.net In rhenium-based compounds, π-π stacking and hydrogen bonding were found to coexist, collectively generating novel supramolecular structures. researchgate.net

Table 2: Examples of Pi-Stacking Interactions in Benzotriazole Complexes
SystemInteraction DetailsMeasured Distance (Centroid-to-Centroid)Reference
Cu(BTA)₂ on Cu(110)Parallel π-π stacking of aromatic rings.Consistent with standard aromatic stacking distances. cam.ac.uk
Cu(I) complex with pyrimidine-btz ligandStacking between pyrimidine (B1678525) and benzene (B151609) fragment of a neighboring btz (B1192422) ring.3.6026(16) Å rsc.org
trzOMe-btz ligand crystalDouble π,π-stacking between a 1,3,5-triazine (B166579) ring and a benzene ring.3.4442(7) Å rsc.org

Cooperativity and Allosteric Effects in Benzotriazole-Amine Complexes

Cooperativity is a phenomenon where the binding of one ligand to a receptor molecule influences the affinity for subsequent ligand binding at other sites on the same molecule. libretexts.org When this regulation occurs at a site distinct from the active site, it is known as an allosteric effect. libretexts.org In benzotriazole-amine systems, these effects play a significant role in tuning the molecular recognition interfaces.

Benzotriazole is known to form stable complexes with various amines, and the quantitative analysis of the equilibria involved reveals the influence of allosteric effects when multiple interactions are present. researchgate.net Research on these complexes has shown that the binding process can be cooperative, where the initial hydrogen bond formation enhances subsequent interactions. acs.orglookchem.com This phenomenon can be explained by induction-mediated cooperativity, where the formation of a hydrogen bond causes electronic polarization within the benzotriazole molecule, altering the acidity or basicity of other sites and thus affecting further binding events. researchgate.net The stoichiometries and binding constants of these complexes have been determined using techniques like ¹H NMR titration in solution, providing quantitative insight into the allosteric tuning of these recognition systems. researchgate.net This cooperative binding is essential for understanding the stability and structure of multi-component assemblies involving benzotriazole and amines like morpholine.

Self-Assembly and Formation of Supramolecular Architectures

The combination of directional hydrogen bonding and less directional, but significant, π-stacking interactions drives the self-assembly of 1H-benzotriazole and morpholine into ordered supramolecular architectures. Self-assembly is the autonomous organization of components into structurally well-defined aggregates. nih.gov

In the context of benzotriazole-based systems, the cooperation between different supramolecular synthons—robust and predictable recognition motifs—can lead to the construction of extended molecular networks in one, two, or three dimensions. sciengine.comresearchgate.net The specific geometry of the building blocks and the nature of their functional groups guide the formation of diverse and often complex structures. sciengine.com For example, benzotriazole and its derivatives have been employed as versatile building blocks for creating advanced supramolecular structures, including metallo-supramolecular helicates and cages. mdpi.com The self-assembly of protonated benzotriazoles with inorganic anions has been shown to generate novel supramolecular frameworks stabilized by a combination of hydrogen bonds, π-π stacking, and other weak interactions. researchgate.net The final architecture is a result of a delicate balance between these competing and cooperating non-covalent forces, demonstrating how simple molecular components can give rise to intricate and functional supramolecular ensembles.

Environmental Behavior and Transformation Pathways of 1h Benzotriazole and Its Conjugates

Occurrence and Distribution in Various Environmental Compartments

Due to their widespread use and high water solubility, benzotriazoles are frequently detected in various environmental matrices. nih.govwikipedia.org Inefficient removal during wastewater treatment processes contributes significantly to their release into the environment. nih.govcapes.gov.br

Presence in Wastewater and Aquatic Ecosystems

Benzotriazoles are consistently found in municipal and industrial wastewater. nih.govcanada.ca Their concentrations in aquatic environments can range from the nanogram per liter to the microgram per liter level. nih.gov Studies have reported that benzotriazoles are only partially removed in conventional wastewater treatment plants (WWTPs), leading to their discharge into receiving rivers and lakes. nih.govcapes.gov.br For instance, a review of multiple studies indicates that due to their high hydrophilicity, benzotriazoles are widely detected in aquatic environments at concentrations ranging from tens of ng/L to tens of µg/L. nih.gov One study found that benzotriazole (B28993) (BTR) and methylbenzotriazole (MeBZT) exhibited the highest concentrations in both river and wastewater samples, with removal rates in WWTPs being highly variable, ranging from 4% to 100%. capes.gov.br

Reported Concentrations of Benzotriazoles in Aquatic Environments
CompoundMatrixConcentration RangeReference
Benzotriazoles (general)Aquatic EnvironmentsTens ng/L to tens µg/L nih.gov
Benzotriazole (BTR) and Methylbenzotriazole (MeBZT)River and WastewaterHighest levels among studied UV filters and benzotriazoles capes.gov.br
Benzotriazoles (ΣBTRs)Tap Water (China)<LOQ–310 ng/L acs.org
Benzothiazoles (ΣBTHs)Tap Water (China)40.1–1310 ng/L acs.org

Detection in Soil, Sediment, and Biosolids

The application of sewage sludge (biosolids) to agricultural land is a significant pathway for the introduction of benzotriazoles into terrestrial environments. canada.carsc.org Due to their persistence, these compounds can accumulate in soil and potentially be taken up by plants. One study detected five common benzotriazole UV stabilizers in biosolid-amended soils at concentrations ranging from a few to tens of ng/g. rsc.org These chemicals were found to dissipate over time, with half-lives ranging from 79 to 223 days. rsc.org Benzotriazoles are also detected in sediment and sewage sludge, with various extraction methods being employed for their analysis. nih.govnih.gov

Atmospheric and Indoor Dust Presence

Benzotriazoles have been detected in both indoor air and dust, indicating potential for human exposure through inhalation. canada.canih.govresearchgate.net A study in Albany, New York, found benzotriazoles in the majority of indoor air samples, with concentrations up to 492 ng/m³. researchgate.net The highest concentrations were found in parking garages, which can be attributed to their use in automotive fluids. researchgate.net Benzothiazoles, a related class of compounds, are also found in indoor air and dust, with textiles being a potential source. kau.edu.sa

Biotransformation and Biodegradation Mechanisms

The persistence of benzotriazoles in the environment is largely due to their resistance to biodegradation. researchgate.net However, under certain conditions, particularly in activated sludge, biotransformation can occur.

Aerobic Biological Degradation Pathways in Activated Sludge

Studies on the aerobic biodegradation of benzotriazoles in activated sludge have shown that while some degradation occurs, it is often incomplete. nih.govnih.gov The biodegradation half-life of 1H-benzotriazole in activated sludge has been reported to be around 1.0 day. nih.govacs.orgresearchgate.net In contrast, some methylated derivatives can be more persistent. nih.govacs.orgresearchgate.net The degradation rates can be influenced by factors such as sludge residence time and the presence of other organic substrates. nih.gov For the morpholine (B109124) component, studies have shown that it is readily biodegradable in activated sludge, although a lag phase may be observed. europa.eu A Mycobacterium strain isolated from contaminated activated sludge was found to utilize morpholine as a sole source of carbon, nitrogen, and energy, degrading it via a pathway involving a cytochrome P-450 enzyme. nih.govasm.org This suggests that the morpholine part of the EINECS 283-357-7 conjugate could be readily degraded.

Biodegradation Half-lives of Benzotriazoles in Activated Sludge
CompoundHalf-life (days)Reference
1H-Benzotriazole1.0 nih.govacs.orgresearchgate.net
4-Methyl-1H-benzotriazole8.5 nih.govacs.orgresearchgate.net
5-Methyl-1H-benzotriazole0.9 nih.govacs.orgresearchgate.net
Benzotriazole (BTR)23 - 45 hours nih.gov
5-Chlorobenzotriazole (CBTR)18 - 47 hours nih.gov

Identification of Transient and Persistent Transformation Products (e.g., Hydroxylated, Carboxylated Derivatives)

During the biotransformation of 1H-benzotriazole in activated sludge, several transformation products (TPs) are formed. The major identified TPs are hydroxylated derivatives, specifically 4-hydroxy-1H-benzotriazole and 5-hydroxy-1H-benzotriazole. nih.govacs.orgresearchgate.netresearchgate.net These hydroxylated products have been detected in wastewater effluents, indicating their persistence and environmental relevance. nih.govacs.orgresearchgate.net For methylated benzotriazoles, such as 5-methyl-1H-benzotriazole, a major transformation product is 1H-benzotriazole-5-carboxylic acid. nih.govacs.orgresearchgate.netresearchgate.net Other potential transformation pathways include oxidation, alkylation, and cleavage of the benzene (B151609) ring. nih.govacs.orgresearchgate.netnih.gov One study using UV-activated peracetic acid identified transformation pathways for benzotriazole that involved hydroxylation, triazole ring opening, and benzene ring opening. rsc.org

For morpholine, biodegradation by a Mycobacterium strain was found to proceed through intermediates such as 2-(2-aminoethoxy)acetate (B1259841) and glycolate, indicating cleavage of the C-N bond of the morpholine ring. nih.gov

Compound-Specific Isotope Analysis (CSIA) for Mechanistic Insights

Compound-Specific Isotope Analysis (CSIA) is a powerful tool for elucidating the degradation mechanisms of organic pollutants in the environment. By measuring the isotopic composition (e.g., of carbon and nitrogen) of a compound as it degrades, CSIA can provide detailed information about the reaction pathways involved. acs.orgdiva-portal.org

For 1H-benzotriazole, CSIA has been employed to investigate its biotransformation in activated sludge and its abiotic degradation through photolysis. nih.govufz.de In biotransformation studies, significant carbon and nitrogen isotope fractionation has been observed, with the combination of product analysis suggesting that aromatic monohydroxylation is the predominant initial reaction. nih.gov

In phototransformation studies, multi-element CSIA has helped to distinguish between direct photolysis and indirect photolysis mediated by hydroxyl radicals. ufz.de Different isotope fractionation patterns were observed for each pathway, allowing for a more detailed characterization of the transformation mechanisms. ufz.de For example, direct photolysis of 1H-benzotriazole showed significant nitrogen and carbon isotope enrichment, indicating an initial N-N bond cleavage. ufz.de In contrast, indirect photolysis resulted in small carbon and negligible nitrogen isotope fractionation. ufz.de

Environmental Transport and Fate Modeling

Understanding the transport and ultimate fate of 1H-benzotriazole in the environment is essential for assessing its potential risks. This involves evaluating its persistence and using models to predict its distribution across different environmental compartments.

Persistence Assessment

1H-benzotriazole is considered to be persistent in the aquatic environment. researchgate.net Its resistance to complete degradation in conventional wastewater treatment plants contributes to its widespread presence in surface waters. nih.govnih.govresearchgate.net

Long-Range Transport Potential

The potential for a chemical to undergo long-range transport is determined by its persistence in the environment and its physical-chemical properties, which influence its movement between air, water, and soil. For benzotriazoles, properties such as vapor pressure and Henry's Law constant indicate a complex transport potential.

1H-Benzotriazole has an estimated vapor pressure of 2.5 x 10⁻⁵ mm Hg at 25°C, suggesting it will exist in both the vapor and particulate phases in the atmosphere. nih.gov Its estimated atmospheric half-life, based on reactions with photochemically-produced hydroxyl radicals, is approximately 16 days. nih.gov This combination of moderate persistence in the atmosphere and partitioning between phases allows for the possibility of transport far from its point of release. The Henry's Law constant for BTA is estimated at 1.5 x 10⁻⁷ atm-m³/mol, which indicates that volatilization from water or moist soil surfaces is not a major fate process, but its high water solubility facilitates transport in aquatic systems. nih.gov

5-Methyl-1H-benzotriazole (Tolyltriazole) has a very low vapor pressure of 0.001 Pa (approximately 7.5 x 10⁻⁶ mm Hg) at 25°C. chemicalbook.comchemicalbook.com This low volatility suggests that long-range transport via the atmosphere is less likely compared to more volatile compounds and that it will predominantly exist in the particulate phase if airborne. Canadian environmental assessments have categorized the long-range transport potential for benzotriazoles as low. syskem.decanada.cairowater.com However, their high persistence and mobility in water mean that aquatic systems can serve as a significant conduit for long-distance distribution. dtic.mil

Table 1: Physical-Chemical Properties Related to Long-Range Transport Potential

Sources and Emissions into the Environment

Benzotriazoles are synthetic compounds released into the environment from a variety of industrial, commercial, and consumer sources. Current time information in Nyong-et-Kellé, CM. They are not known to occur naturally. canada.ca Their primary function is as a corrosion inhibitor, particularly for copper and its alloys. chemicalbook.comirowater.com

A major source of benzotriazole emissions is aircraft de-icing and anti-icing fluids (ADAFs), where they are used to prevent corrosion. chemicalbook.comtri-iso.compublish.csiro.au Runoff from airports can lead to significant contamination of nearby surface waters and groundwater. tri-iso.compublish.csiro.au Another significant pathway is through municipal wastewater. chemicalbook.com Benzotriazoles are common ingredients in automatic dishwasher detergents to protect silverware. publish.csiro.audiva-portal.orghpc-standards.com They are also used in automotive antifreeze, brake fluids, industrial cooling systems, and metal-cutting fluids. Current time information in Nyong-et-Kellé, CM.publish.csiro.au

Wastewater treatment plants (WWTPs) are a primary point of entry for these compounds into the aquatic environment. chemicalbook.com Conventional treatment processes are only partially effective at removing benzotriazoles, with reported removal efficiencies ranging from low to moderate. Current time information in Nyong-et-Kellé, CM.diva-portal.orgapolloscientific.co.uk Consequently, treated wastewater effluent is a major and continuous source of benzotriazoles to receiving rivers and lakes. diva-portal.orghpc-standards.comeuropa.eu Studies have detected these compounds widely in surface waters, indicating diffuse and widespread contamination. chemicalbook.comtri-iso.com For instance, a study of German rivers near an airport found 1H-BTA concentrations up to 1,474 ng/L and 5-MeBTA up to 281 ng/L. publish.csiro.au Another investigation near a US airpark detected tolyltriazole (B104456) (the mixture of 4- and 5-methyl isomers) at concentrations up to 51.87 µg/L (51,870 ng/L) in a creek receiving runoff. tri-iso.com

Table 2: Documented Sources and Environmental Concentrations of Benzotriazoles

Table 3: Mentioned Compound Names

Emerging Academic Research Areas and Technological Applications of 1h Benzotriazole, Compound with Morpholine 1:1 and Analogs

Role in Advanced Materials Science

The unique electronic structure of the benzotriazole (B28993) ring system makes it and its derivatives highly effective in protecting and preserving materials, particularly metals and polymers.

Mechanism of Corrosion Inhibition on Metal Surfaces

The primary active component for corrosion inhibition is the benzotriazole (BTA) anion. Its efficacy, especially on copper and its alloys, is well-documented and relies on the spontaneous formation of a passive, protective film on the metal surface. The mechanism involves a multi-step electrochemical and chemical process:

Physisorption: Initially, neutral BTA molecules from the solution physically adsorb onto the metal surface through weak van der Waals forces.

Chemisorption and Complexation: The acidic proton on the triazole ring dissociates, and the resulting benzotriazolate anion chemically bonds (chemisorbs) to the metal surface. It coordinates with metal ions (e.g., Cu⁺), which are present at the metal-solution interface.

Polymeric Film Formation: This coordination leads to the formation of a dense, insoluble, and stable polymeric complex, often described as [Cu(I)-BTA]n. This film is typically only a few nanometers thick but serves as a robust barrier.

This protective layer inhibits corrosion by:

Blocking Anodic and Cathodic Sites: It physically separates the metal from the corrosive environment (e.g., water, oxygen, chlorides), preventing the electrochemical reactions of corrosion from occurring.

Increasing Surface Resistance: The film significantly increases the charge transfer resistance at the metal-electrolyte interface, effectively stifling the flow of corrosive current.

While most effective on copper, BTA and its analogs also provide significant protection for other metals, including zinc, cobalt, and steel.

Table 1: Mechanism of Benzotriazole-Based Corrosion Inhibition on Copper
StepDescriptionKey Chemical Species Involved
1. AdsorptionNeutral benzotriazole molecules physically attach to the copper surface.1H-Benzotriazole (C₆H₅N₃), Copper (Cu⁰)
2. DeprotonationThe acidic N-H proton is lost, forming the benzotriazolate anion.Benzotriazolate anion (C₆H₄N₃⁻)
3. ComplexationThe anion coordinates with surface copper ions, typically Cu(I).Cu⁺ ions, Benzotriazolate anion
4. Film FormationA stable, passive, and insoluble polymeric film forms on the surface, acting as a barrier.[Cu(I)-BTA]n polymeric complex

Application as UV Stabilizers in Polymer Science

In polymer science, key analogs of benzotriazole, specifically 2-(2'-hydroxyphenyl)benzotriazoles (HBTs), are a premier class of ultraviolet (UV) light absorbers. They protect polymers like polycarbonates, polyesters, and polyurethanes from photodegradation caused by exposure to sunlight.

The protective mechanism is based on a phenomenon known as Excited-State Intramolecular Proton Transfer (ESIPT). This process allows the HBT molecule to absorb harmful high-energy UV radiation and dissipate it as harmless low-energy heat, all without undergoing any permanent chemical change. The cycle is exceptionally efficient and rapid:

UV Absorption: In its stable ground state (enol form), the HBT molecule absorbs a UV photon, promoting it to an excited electronic state (S1).

Intramolecular Proton Transfer: In this excited state, an ultrafast (femtosecond scale) proton transfer occurs from the phenolic hydroxyl group to a nitrogen atom on the adjacent triazole ring. This creates an excited-state keto-tautomer.

Non-Radiative Decay: The excited keto-tautomer rapidly returns to its ground state through non-radiative pathways (vibrational relaxation), releasing the absorbed energy as heat.

Reverse Proton Transfer: A reverse proton transfer in the ground state regenerates the original enol form, making the molecule ready to absorb another UV photon.

This cyclical process effectively functions as a molecular-level energy sink, safeguarding the polymer's chemical bonds from being broken by UV light, thereby preventing yellowing, brittleness, and loss of mechanical properties.

Table 2: The ESIPT Cycle in Hydroxyphenyl-Benzotriazole UV Stabilizers
StageMolecular StateEnergy Transformation
1. Ground StateStable enol-imino tautomer.Ready to absorb energy.
2. ExcitationMolecule absorbs a UV photon, transitioning to the S1 excited state.UV energy absorbed.
3. ESIPTUltrafast proton transfer from -OH to triazole N, forming an excited keto-amino tautomer.Energy is held within the new molecular structure.
4. De-excitationThe keto form relaxes to its ground state via non-radiative decay.Energy is released as harmless heat.
5. RegenerationReverse proton transfer restores the original enol form.Molecule is ready for the next cycle.

Chemical Synthesis Building Blocks and Auxiliary Reagents

The benzotriazole framework is a cornerstone of modern organic synthesis, serving both as a component in powerful reagents and as a versatile synthetic auxiliary.

Application in Peptide Bond Formation and as Coupling Reagents

In the synthesis of peptides and proteins, forming the amide bond between two amino acids must be done efficiently and without racemizing the chiral centers. Benzotriazole derivatives are central to achieving this goal. The most prominent analog is 1-Hydroxybenzotriazole (B26582) (HOBt) .

HOBt is rarely used alone but acts as an additive in conjunction with a carbodiimide (B86325) activator like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). Its role is twofold:

Formation of an Active Ester: The carbodiimide first activates the carboxylic acid of an amino acid, forming a highly reactive O-acylisourea intermediate. This intermediate is unstable and prone to side reactions. HOBt rapidly intercepts it to form an HOBt-active ester. This ester is less reactive than the O-acylisourea but significantly more reactive towards amines than the parent carboxylic acid, allowing for clean and efficient amide bond formation.

Suppression of Racemization: The primary role of HOBt is to minimize the loss of stereochemical integrity at the α-carbon of the activated amino acid. The HOBt-ester is significantly more resistant to racemization than the O-acylisourea intermediate.

Building on this principle, more advanced reagents have been developed that incorporate the HOBt moiety into a single molecule, such as HBTU and HATU . These reagents offer greater convenience, faster reaction times, and higher yields in solid-phase and solution-phase peptide synthesis.

Table 3: Common Benzotriazole-Based Peptide Coupling Reagents
Reagent (Acronym)Full NameKey Feature / Advantage
HOBt1-HydroxybenzotriazoleClassic additive used with carbodiimides to suppress racemization and increase efficiency.
HBTUO-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateCombines the activator (uronium salt) and HOBt moiety in one molecule for faster, more direct coupling.
HATU1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateAza-derivative of HOBt. Highly effective for coupling sterically hindered amino acids.

Precursors for Heterocyclic Synthesis and Functionalization

Benzotriazole itself is a powerful "synthetic auxiliary" in a methodology pioneered by Alan Katritzky. In this context, the benzotriazolyl group is temporarily attached to a substrate to facilitate a desired transformation and is subsequently removed or replaced under mild conditions. It functions as an excellent leaving group that can be displaced by a wide range of nucleophiles.

Key applications include:

N-Functionalization: Aldehydes (like formaldehyde) react with amines and benzotriazole to form stable, crystalline N-(benzotriazol-1-ylmethyl)amines. These intermediates can then react with Grignard reagents or other carbon nucleophiles to form substituted amines, with the benzotriazole group being displaced.

C-Acylation: N-Acylbenzotriazoles, prepared from carboxylic acids, are stable, non-hygroscopic acylating agents. They react cleanly with carbon and heteroatom nucleophiles (e.g., amines, alcohols, organometallics) to transfer the acyl group, offering a superior alternative to volatile and corrosive acid chlorides.

Heterocycle Synthesis: Benzotriazole-assisted synthesis provides controlled routes to complex heterocyclic structures by enabling regioselective functionalization and cyclization reactions that would otherwise be challenging.

This methodology leverages the stability of benzotriazole intermediates and the group's ability to activate adjacent positions towards nucleophilic attack.

Table 4: Utility of Benzotriazole as a Synthetic Auxiliary
Transformation TypeGeneral Reactant(s)Key IntermediateGeneral ProductAdvantage
AminomethylationAmine, Aldehyde, BTAN-(Benzotriazol-1-ylmethyl)amineSubstituted AmineStable intermediate allows for reaction with diverse nucleophiles.
AcylationCarboxylic Acid, BTAN-AcylbenzotriazoleKetone, Ester, AmideStable, crystalline acylating agent; mild reaction conditions.
C-H FunctionalizationActivated C-H compound, BTABenzotriazolyl-substituted substrateFunctionalized Carbon SkeletonActivates positions for subsequent substitution reactions.

Design and Development of Chemical Scaffolds for Chemical Biology Research

The rigid, planar, and aromatic nature of the benzotriazole ring system, along with its unique hydrogen bonding capabilities, makes it an attractive "scaffold" for the design of biologically active molecules. In medicinal chemistry and chemical biology, a scaffold is a core structure upon which various functional groups can be built to create a library of compounds for screening against biological targets.

The benzotriazole scaffold offers several advantageous features for molecular recognition:

Hydrogen Bonding: The triazole ring contains one hydrogen bond donor (the N-H group) and two hydrogen bond acceptor nitrogen atoms. This pattern can mimic the hydrogen bonding of natural purine (B94841) bases (like adenine (B156593) in ATP), making it ideal for targeting ATP-binding sites in enzymes.

Structural Rigidity: The fused bicyclic system provides a conformationally restricted framework, which reduces the entropic penalty upon binding to a protein target and can lead to higher affinity.

Tunable Properties: The benzene (B151609) ring can be easily substituted at four different positions (4, 5, 6, and 7). This allows chemists to perform structure-activity relationship (SAR) studies, systematically modifying the scaffold to optimize potency, selectivity, and pharmacokinetic properties like solubility and cell permeability.

A prominent application is in the development of protein kinase inhibitors . Many kinases are dysregulated in diseases like cancer, and their ATP-binding pocket is a prime target for drug design. Benzotriazole- and benzimidazole-based compounds have been successfully designed to bind to the "hinge region" of the kinase active site, competing with ATP and inhibiting enzyme activity. Research has demonstrated their effectiveness against kinases such as CK2, Pim-1, and various receptor tyrosine kinases.

Table 5: Features of the Benzotriazole Scaffold in Chemical Biology
Structural FeatureRole in Molecular RecognitionExample Application in Drug Design
Triazole Ring SystemProvides a specific array of hydrogen bond donors and acceptors.Mimicking the adenine base to bind the hinge region of protein kinase ATP-binding sites.
Fused Bicyclic CoreOffers a rigid, planar geometry that pre-organizes functional groups for binding.Reducing conformational flexibility to enhance binding affinity and selectivity for a target protein.
Substitutable Benzene RingAllows for systematic modification to tune biological and physical properties (SAR).Adding substituents to improve solubility, target potency, or probe interactions with side pockets of an enzyme.

Advancements in Environmental Monitoring and Remediation Technologies

1H-Benzotriazole (BTR) and its derivatives are recognized as emerging environmental pollutants due to their widespread use as corrosion inhibitors in products like aircraft de-icing fluids, engine coolants, and dishwasher detergents. mdpi.comresearchgate.netmdpi.com Their high water solubility and resistance to degradation contribute to their persistence in aquatic environments, leading to their detection in wastewater, rivers, and even drinking water. researchgate.netwright.eduacs.org The compound with EINECS number 283-357-7 is identified as 1H-Benzotriazole, a compound with morpholine (B109124) (1:1). While research often focuses on the parent 1H-Benzotriazole and its methylated analogs (tolyltriazoles), the principles of monitoring and remediation are applicable to the broader class of benzotriazole compounds.

Advancements in analytical chemistry have enabled the sensitive detection of these compounds, while various remediation technologies are being explored to mitigate their environmental impact.

Environmental Monitoring

The effective monitoring of benzotriazoles in complex environmental matrices like airport stormwater or wastewater effluent is crucial for risk assessment and management. mdpi.com Various analytical methodologies have been developed for the precise quantification of these contaminants at trace levels.

A common approach involves a sample preparation step, such as solid-phase extraction (SPE), to isolate and concentrate the analytes from water samples. researchgate.netwright.edunih.gov Following extraction, chromatographic techniques are employed for separation and detection. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS or LC-MS/MS) are the most prevalent methods. mdpi.comwright.edu

For instance, a headspace solid-phase microextraction (HS-SPME) method coupled with comprehensive two-dimensional gas chromatography-time-of-flight mass spectrometry (GC×GC-TOF-MS) has been developed for determining benzotriazoles in airport stormwater. mdpi.com This technique has proven to be sensitive and accurate, with recovery rates of 80.0% or higher. mdpi.com Another established method uses SPE followed by large-volume injection GC-MS for the simultaneous determination of benzotriazoles and benzothiazoles in water. nih.gov

Liquid chromatography is also widely used, often combined with quadrupole time-of-flight mass spectrometry (LC-QTOF-MS). researchgate.net This combination allows for the selective determination of 1H-benzotriazole and its polar derivatives, including the individual quantification of 4-methyl and 5-methyl-benzotriazole isomers. researchgate.net The data below summarizes various analytical methods used for the detection of benzotriazoles.

Analytical Technique Sample Matrix Key Analytes Method Detection Limit (MDL) / Limit of Quantification (LOQ) Reference
HS-SPME-GC×GC-TOF-MSAirport Stormwater1H-BT, 4-MeBT, 5-MeBT, 5,6-diMe-1H-BTNot specified; detects concentrations up to 467 mg/L mdpi.com
SPE-LC/MSSurface WaterBTZ (B1192422), TTZNot specified; detects concentrations from 0.051 µg/L to 51.87 µg/L wright.edu
SPE-GC-MSTap Water, River Water, EffluentSix 1,2,3-benzotriazoles0.050–1.3 ng/L (Tap), 0.057–1.8 ng/L (River), 0.10–4.0 ng/L (Effluent) nih.gov
PES Microextraction-LC-QTOF-MSRiver and Urban Wastewater1H-BTri, 4-TTri, 5-TTri, XTri, 5-ClBTri0.005–0.1 ng/mL researchgate.net

Remediation Technologies

Given their persistence, research has focused on developing effective technologies for removing benzotriazoles from the environment. These efforts span biological, chemical, and physical methods.

Phytoremediation

Phytoremediation, the use of plants to remove pollutants, has shown promise for benzotriazole contamination. Studies have demonstrated that plants can assimilate and metabolize benzotriazoles. For example, Arabidopsis thaliana was found to rapidly take up 1H-benzotriazole from hydroponic systems and transform it into novel metabolites that structurally resemble tryptophan and auxin plant hormones. acs.org In this process, less than 1% of the parent compound remained. acs.org Similarly, a study using biofilter mesocosms planted with the sedge Carex praegracilis showed 97.1% removal of 1H-benzotriazole from stormwater effluent over a seven-day period. mdpi.com The study detected metabolites like glycosylated benzotriazole in the plant tissue, indicating active transformation. mdpi.com

Adsorption

Adsorption is another key remediation strategy. Benzotriazole derivatives themselves have been investigated as potential adsorbents for removing heavy metals from water. gsconlinepress.com Modified benzotriazoles can chelate metal ions like copper, lead, and mercury, helping to mitigate their environmental toxicity. gsconlinepress.com While this application uses benzotriazoles for remediation rather than removing them, it highlights the chemical versatility of this compound class. For the removal of benzotriazoles from water, activated carbon is often used in treatment processes, with its effectiveness influenced by the specific derivative; tolyltriazole (B104456), for example, may adsorb more readily than the parent benzotriazole. acs.org

The table below provides a summary of research findings on remediation technologies for benzotriazole.

Remediation Technology Target Compound(s) Key Finding Removal Efficiency Reference
Phytoremediation (Biofilters)1H-BenzotriazoleUse of Carex praegracilis in biofilter mesocosms.97.1% removal from stormwater effluent. mdpi.com
Phytotransformation1H-BenzotriazoleArabidopsis thaliana rapidly assimilated and metabolized the compound.>99% transformation of parent compound. acs.org
Adsorption (as Adsorbent)Heavy Metals (Copper, Lead, Mercury)Modified benzotriazole derivatives used to chelate and remove metal ions.Not Applicable gsconlinepress.com
Adsorption (for Removal)Benzotriazole, TolyltriazoleActivated carbon used in potable water treatment.Tolyltriazole adsorbs more effectively than Benzotriazole. acs.org

These advancements in monitoring and remediation are critical for addressing the environmental challenges posed by 1H-Benzotriazole and its analogs. Continued research is necessary to develop and optimize these technologies for widespread and effective application.

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